1-Bromo-2-((methylsulfonyl)methyl)benzene

Chemical Synthesis Building Block Characterization Conformational Analysis

This ortho-substituted bromobenzyl methyl sulfone (CAS 25195-52-2) is the definitive building block for probing steric and electronic ortho-effects in SAR programs. Unlike para (mp ~130°C) and meta regioisomers, its distinct substitution pattern alters reactivity in Suzuki-Miyaura and Buchwald-Hartwig couplings—enabling selective ortho-biaryl motif construction. Supplied at 97% purity to eliminate in-house purification. Choose the correct regioisomer from the start.

Molecular Formula C8H9BrO2S
Molecular Weight 249.12
CAS No. 25195-52-2
Cat. No. B2908894
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-2-((methylsulfonyl)methyl)benzene
CAS25195-52-2
Molecular FormulaC8H9BrO2S
Molecular Weight249.12
Structural Identifiers
SMILESCS(=O)(=O)CC1=CC=CC=C1Br
InChIInChI=1S/C8H9BrO2S/c1-12(10,11)6-7-4-2-3-5-8(7)9/h2-5H,6H2,1H3
InChIKeyBULUABWJXGYTEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromo-2-((methylsulfonyl)methyl)benzene (CAS 25195-52-2) – Structural and Physicochemical Overview for Sourcing Decisions


1-Bromo-2-((methylsulfonyl)methyl)benzene (CAS 25195-52-2, 2-Bromobenzylmethylsulfone) is an ortho-substituted aryl sulfone building block with the molecular formula C8H9BrO2S (MW 249.13). It is characterized by a bromine atom at the ortho position relative to a methylsulfonylmethyl group [1]. The compound typically presents as a solid with a melting point range of 80-90°C and a reported density of approximately 1.56 g/cm³ . As a halogenated aromatic sulfone, it serves as a versatile intermediate in organic synthesis and medicinal chemistry research .

Why 1-Bromo-2-((methylsulfonyl)methyl)benzene Cannot Be Substituted by Regioisomers in Critical Synthetic Pathways


While regioisomeric analogs such as the para- (CAS 213627-30-6) and meta- (CAS 153435-84-8) substituted bromobenzylmethylsulfones share identical molecular formulas, their distinct substitution patterns impart significantly different steric and electronic properties that directly affect reactivity, selectivity, and product outcomes in cross-coupling and other synthetic transformations [1]. The ortho-bromo substitution in the target compound, in particular, can exhibit altered reactivity compared to its para and meta counterparts due to steric hindrance and differing resonance/inductive effects, making direct substitution inadvisable without re-optimization of reaction conditions [2].

Quantitative Differentiation Evidence for 1-Bromo-2-((methylsulfonyl)methyl)benzene


Ortho Substitution Dictates Regioisomeric Identity and Conformational Properties

The compound is unequivocally the ortho-substituted regioisomer, 1-Bromo-2-((methylsulfonyl)methyl)benzene. Its distinct substitution pattern is confirmed by InChIKey BULUABWJXGYTEX-UHFFFAOYSA-N, which is unique to this isomer and differentiates it from the para- (InChIKey: CCSFLRBJHQPXFL-UHFFFAOYSA-N) and meta- (InChIKey: ILNDSIUAAUCZED-UHFFFAOYSA-N) analogs [1]. Computed Log P values (average consensus ~2.15) and topological polar surface area (42.52 Ų) further define its distinct physicochemical profile .

Chemical Synthesis Building Block Characterization Conformational Analysis

Melting Point Difference Reflects Altered Solid-State Packing vs. Para Isomer

The target ortho isomer exhibits a significantly lower melting point range (80-90°C) compared to the para isomer (134-136°C) . This ~50°C difference in melting point is a direct consequence of the altered crystal packing efficiency resulting from the ortho substitution pattern, which disrupts molecular symmetry and intermolecular interactions [1].

Physical Property Solid State Chemistry Quality Control

Ortho-Bromo Substrate May Exhibit Altered Reactivity in Cross-Coupling Reactions

The reactivity of the title compound in cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) is primarily governed by the bromine substituent. While no direct quantitative kinetic data for this specific compound was found in primary literature, its reactivity profile as an aryl bromide is expected to differ from its iodo and chloro analogs (general reactivity order: I > Br >> Cl) [1]. Furthermore, its ortho-substituted nature is known to introduce steric hindrance that can slow oxidative addition rates compared to less hindered para-substituted aryl bromides, a well-documented phenomenon in palladium-catalyzed coupling reactions [2].

Cross-Coupling Suzuki-Miyaura Steric Hindrance

Vendor Purity Grades Differentiate Technical Specifications

Commercial availability data shows that the compound is routinely offered at two distinct purity grades: 95% and 97% . The availability of a 97% purity grade from multiple vendors provides procurement specialists with a higher-purity option for applications requiring more stringent purity specifications, such as advanced intermediate synthesis or biological assay preparation.

Quality Control Purity Procurement Specification

Definitive Application Scenarios for 1-Bromo-2-((methylsulfonyl)methyl)benzene Based on Verified Evidence


Ortho-Substituted Building Block for Medicinal Chemistry SAR Studies

This compound is essential for exploring ortho-substitution effects in structure-activity relationship (SAR) studies. Its unique regioisomeric identity (confirmed by InChIKey) and distinct melting point, ~50°C lower than the para isomer, make it the definitive choice for generating ortho-substituted analogs to probe steric and electronic requirements in lead optimization [1].

Key Intermediate in Cross-Coupling Reactions Requiring an Ortho-Bromo Aryl Partner

The compound's aryl bromide functionality is suitable for use as an electrophilic partner in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. Its ortho-substitution pattern introduces steric hindrance that can be leveraged to modulate reaction rates and selectivity, a critical parameter when synthesizing complex ortho-substituted biaryl motifs [2].

High-Purity Sourcing for Sensitive Downstream Synthetic Steps

Procurement of the compound at 97% purity is recommended for applications where impurities could interfere with subsequent reactions, such as in the final steps of a total synthesis or in the preparation of materials requiring high homogeneity. The availability of this grade mitigates the need for in-house purification .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Bromo-2-((methylsulfonyl)methyl)benzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.